4-Chloro-6-cyclohexyl-2-phenylpyrimidine
Description
Historical Context and Evolution of Pyrimidine (B1678525) Research
The exploration of pyrimidine chemistry dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. bldpharm.com The systematic study of this class of compounds was significantly advanced by Pinner, who in 1884, synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and first proposed the name "pyrimidin" in 1885. bldpharm.com The parent compound, pyrimidine itself, was later prepared by Gabriel and Colman in 1900. bldpharm.com
A pivotal moment in the history of pyrimidine research was the discovery of its derivatives—cytosine, thymine (B56734), and uracil (B121893)—as fundamental components of nucleic acids (DNA and RNA). semanticscholar.org This discovery cemented the biological significance of pyrimidines and spurred extensive research into their biosynthesis, metabolism, and physiological roles. researchgate.netcato-chem.com The natural occurrence of the pyrimidine core extends to thiamine (B1217682) (vitamin B1) and various other natural products, highlighting its evolutionary selection for crucial biological functions. bldpharm.com
Pyrimidine Scaffold as a Privileged Structure in Contemporary Organic Synthesis
In modern medicinal chemistry and drug discovery, the pyrimidine nucleus is recognized as a "privileged scaffold." google.comgoogle.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a wide range of biologically active compounds. chemicalbook.com
The prevalence of the pyrimidine core in numerous approved drugs, including anticancer agents like 5-fluorouracil (B62378) and antiviral medications such as zidovudine (B1683550) (AZT), underscores its therapeutic importance. semanticscholar.orgresearchgate.net Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like enzymes and receptors, makes it an attractive starting point for the design of new therapeutic agents. google.comchemicalbook.com Researchers continually exploit this scaffold to develop novel compounds targeting a wide spectrum of diseases, from cancers to infectious diseases and neurological disorders. semanticscholar.org
Structural Versatility and Modularity of Pyrimidine Derivatives
One of the key attributes of the pyrimidine ring is its exceptional structural versatility. The core structure can be readily and selectively functionalized at its 2, 4, 5, and 6 positions, allowing for the systematic modification of its steric and electronic properties. This modularity enables chemists to create vast libraries of derivatives and fine-tune their biological activities.
Numerous synthetic methodologies have been developed to construct and modify the pyrimidine ring. Classic methods like the Biginelli reaction, a one-pot multicomponent reaction, provide efficient access to functionalized pyrimidine derivatives. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have further expanded the synthetic toolkit, allowing for the introduction of diverse substituents, including aryl and heteroaryl groups, onto the pyrimidine core. researchgate.net This high degree of synthetic tractability makes the pyrimidine scaffold a highly adaptable platform for developing molecules with tailored properties.
Overview of the Research Landscape for Halogenated Pyrimidines
Halogenated pyrimidines, a specific subclass of pyrimidine derivatives, represent an area of intensive research, particularly in oncology. The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring significantly influences the molecule's reactivity and biological activity.
The chloro-substituent in compounds like 4-Chloro-6-cyclohexyl-2-phenylpyrimidine acts as a versatile chemical handle. It is a good leaving group, making the carbon atom to which it is attached susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is widely exploited to introduce a variety of functional groups, such as amines, ethers, and thioethers, thereby building molecular complexity. For instance, 4-chloro-substituted pyrimidines serve as key intermediates in the synthesis of kinase inhibitors and other targeted therapies. researchgate.net
Furthermore, certain halogenated pyrimidines have been investigated as radiosensitizers. These compounds can be incorporated into the DNA of cancer cells in place of natural pyrimidine bases. Upon exposure to radiation, the halogen atoms can enhance the radiation-induced damage to the DNA, thereby increasing the therapeutic efficacy of radiotherapy. This unique application highlights the significant role that halogenated pyrimidines play in the development of advanced cancer treatment strategies.
Research on this compound
Despite the broad and extensive research into pyrimidine derivatives, publicly available scientific literature specifically detailing the synthesis, characterization, and applications of this compound is limited. The compound is primarily listed in chemical supplier catalogs as a building block for organic synthesis, available for research purposes. bldpharm.comgoogle.com
Based on its structure, a plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This would likely entail the reaction of a dichlorinated pyrimidine bearing a cyclohexyl group, such as 2,4-dichloro-6-cyclohexylpyrimidine, with phenylboronic acid in the presence of a palladium catalyst. researchgate.net The regioselectivity of such reactions on 2,4-dichloropyrimidines often favors substitution at the 4-position, which would yield the target compound.
The chemical properties of this compound can be inferred from its constituent parts. The chloro group at the 4-position makes it an electrophilic substrate suitable for nucleophilic substitution reactions. The phenyl group at the 2-position and the cyclohexyl group at the 6-position contribute to the molecule's lipophilicity and steric profile, which would influence its solubility and interactions with other molecules.
While no specific research applications for this exact compound are documented in accessible literature, its structure suggests potential as an intermediate in medicinal chemistry. The presence of the reactive chlorine atom allows for its use in the construction of more complex molecules that could be screened for various biological activities, a common strategy in drug discovery programs.
Structure
3D Structure
Properties
Molecular Formula |
C16H17ClN2 |
|---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
4-chloro-6-cyclohexyl-2-phenylpyrimidine |
InChI |
InChI=1S/C16H17ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2 |
InChI Key |
VXDDJMIGZDGCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Pyrimidine Transformations
Elucidation Techniques for Reaction Mechanisms
Investigating the intricate steps of pyrimidine (B1678525) formation requires sophisticated methods capable of capturing fleeting intermediates and quantifying reaction kinetics. Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy and isotopic labeling are paramount in this endeavor.
Real-Time Ultrafast Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Intermediates and Kinetics
Recent advancements in fast multidimensional NMR acquisition techniques have opened new avenues for elucidating chemical processes in real time. nih.gov This is particularly valuable for complex organic reactions like pyrimidine synthesis, where multiple intermediates may exist in low concentrations and for short durations.
Real-time two-dimensional (2D) NMR spectroscopy allows for the dynamic analysis of a reaction using unlabeled substrates, providing detailed structural and kinetic information. nih.gov By implementing ultrafast 2D methods, researchers can monitor multiple spectral regions as a reaction progresses. nih.gov This approach, akin to functional magnetic resonance imaging, can involve the collection of thousands of 2D NMR datasets over the course of a reaction. nih.gov
These advanced NMR techniques have been successfully applied to study the reaction between aliphatic ketones and triflic anhydride (B1165640) in the presence of nitriles to yield alkylpyrimidines. The use of frequency-selective experiments, combined with chemical shift calculations, has confirmed previously postulated intermediates and even revealed hitherto undetected ones. nih.gov This capability to monitor and assign transient species provides a comprehensive view of the reaction landscape, allowing for the proposal of complete mechanistic pathways. nih.gov
| NMR Technique Capability | Application in Pyrimidine Synthesis Elucidation | Source |
| Real-Time Monitoring | Tracks the concentration of reactants, intermediates, and products over time. | nih.govresearchgate.net |
| 2D Correlation | Provides structural information (e.g., ¹H-¹³C correlations) to identify transient species. | nih.gov |
| Ultrafast Acquisition | Enables the capture of short-lived intermediates on a timescale compatible with reaction kinetics. | nih.gov |
| Quantitative Analysis | Allows for the determination of kinetic parameters for each step of the reaction. | nih.govwisc.edu |
Isotopic Labeling Studies to Trace Reaction Pathways
Isotopic labeling is a powerful technique used to track the passage of atoms through a reaction or metabolic pathway. nih.govbiorxiv.org By replacing an atom (e.g., ¹²C or ¹⁴N) with its heavier, stable isotope (e.g., ¹³C or ¹⁵N), the fate of that specific atom can be traced from reactant to product. biorxiv.org This provides definitive evidence for proposed reaction mechanisms and bond formations.
In the context of pyrimidine synthesis, stable isotope tracing is essential for understanding both de novo and salvage pathways in biological systems and for confirming atom rearrangement in chemical synthesis. biorxiv.orgbiorxiv.org For instance, using ¹⁵N-labeled nutrients like glutamine allows researchers to trace the incorporation of nitrogen into the pyrimidine ring, distinguishing between different potential nitrogen sources. biorxiv.org Similarly, carbon-13 labeled precursors can map the carbon backbone of the final heterocyclic product. biorxiv.orgresearchgate.net
The detection of these isotopes in intermediates and final products is typically accomplished using mass spectrometry, which separates molecules based on their mass-to-charge ratio, or NMR spectroscopy, which can detect the presence of isotopes like ¹³C and ¹⁵N. biorxiv.orgnih.gov These studies provide unambiguous evidence of bond-forming and bond-breaking events, which is critical for validating proposed mechanistic pathways. nih.gov
Reaction Mechanisms Governing Pyrimidine Ring Formation
The construction of the pyrimidine ring can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions. These routes typically involve a series of well-understood organic reaction steps.
Proposed Iminyl Intermediate Pathways
While less common than other routes, pathways involving iminyl intermediates have been proposed in heterocyclic synthesis. An iminyl intermediate features a nitrogen atom with a radical or cationic character double-bonded to a carbon. In the context of pyrimidine synthesis, such an intermediate could be formed from a precursor like an oxime or a hydrazone. The subsequent cyclization would involve the iminyl nitrogen or an associated radical center attacking another part of the molecule to form one of the N-C bonds of the pyrimidine ring. While detailed studies on iminyl pathways for pyrimidine synthesis are not extensively documented, the formation of C=N bonds is a fundamental step, and understanding all potential reactive intermediates is crucial for a complete mechanistic picture.
Nucleophilic Addition, Cyclization, and Elimination Sequences
A predominant mechanism for pyrimidine ring formation involves a sequence of nucleophilic addition, cyclization, and elimination reactions. mdpi.com The most common synthetic strategies, such as the condensation of a 1,3-dicarbonyl compound with an amidine, follow this pathway. bu.edu.egwikipedia.org
The sequence can be described as follows:
Nucleophilic Addition: The reaction often initiates with a nucleophilic attack from a nitrogen atom of the N-C-N fragment (e.g., an amidine) onto an electrophilic carbonyl carbon of the C-C-C fragment. umich.edu This is frequently an aza-Michael addition if the carbonyl compound is α,β-unsaturated. mdpi.com
Intermediate Formation: This addition forms a tetrahedral intermediate, which is often protonated or deprotonated to facilitate the next step. umich.edu
Intramolecular Cyclization: A second nucleophilic attack occurs, this time intramolecularly. The other nitrogen atom of the amidine attacks the second carbonyl group, closing the six-membered ring. mdpi.com This step forms a cyclic intermediate, often a dihydropyrimidine (B8664642) derivative. umich.edu
Elimination/Dehydration: The cyclic intermediate then undergoes one or more elimination steps, typically the loss of water (dehydration) or another small molecule, to form the stable, aromatic pyrimidine ring. mdpi.com
This cascade of reactions provides a reliable and versatile method for constructing a wide variety of substituted pyrimidines. mdpi.com
Role of Electrophiles in Pyrimidine Formation
Electrophiles play a critical role in pyrimidine synthesis, primarily by activating precursor molecules to facilitate nucleophilic attack and subsequent cyclization. While the pyrimidine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, the precursors used in its synthesis are often targeted by strong electrophiles. wikipedia.orgbhu.ac.in
In several synthetic protocols, powerful electrophiles like trifluoromethanesulfonic anhydride (triflic anhydride) are used to activate amide functional groups. nih.gov This activation converts a relatively unreactive amide into a highly reactive intermediate. A nitrile can then act as a nucleophile, adding to this activated species. This addition initiates a cascade that leads to the annulation, or ring formation, yielding the pyrimidine product in a single step. nih.gov
Therefore, the role of the electrophile is not typically to directly attack a pre-formed ring, but rather to act as a crucial reagent that drives the initial condensation and cyclization steps necessary to build the heterocyclic system. bhu.ac.innih.gov
Mechanistic Insights into Pyrimidine Ring Modifications
The stability of the pyrimidine ring can be overcome under specific biological or chemical conditions, leading to significant structural modifications. These changes are central to the metabolism and synthesis of pyrimidine derivatives.
The metabolic pathways for both the synthesis and degradation of pyrimidines involve elegant ring opening and closing reactions, primarily catalyzed by a superfamily of enzymes known as amidohydrolases. umich.edu
Ring Closure in De Novo Biosynthesis: The formation of the pyrimidine ring is a key step in its de novo biosynthesis. The enzyme dihydroorotase, an amidohydrolase, catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form dihydroorotate (B8406146). umich.edu This reaction establishes the core heterocyclic structure that is the precursor to all other pyrimidine nucleotides. umich.edu
Ring Opening in Catabolism: Conversely, pyrimidine degradation involves breaking open the ring. In the reductive degradation pathway, the enzyme dihydropyrimidinase catalyzes the hydrolytic ring opening of dihydrouracil (B119008) and dihydrothymine. Organisms that utilize an oxidative pathway employ a different enzyme, barbiturase, which opens the ring of barbituric acid to yield ureidomalonic acid. umich.eduresearchgate.net A study on aryl-pyrimidine-containing compounds also identified an unusual metabolic pathway involving a ring-opening reaction, followed by the elimination of a carbon atom and subsequent ring closure to form an imidazole (B134444) ring.
Table 1: Key Enzymes in Pyrimidine Ring Opening and Closing Reactions
| Enzyme | Pathway | Reaction | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Dihydroorotase | Biosynthesis | Ring Closure | N-Carbamoyl-L-aspartate | Dihydroorotate |
| Dihydropyrimidinase | Catabolism (Reductive) | Ring Opening | Dihydrouracil, Dihydrothymine | β-Ureidopropionate, etc. |
| Barbiturase | Catabolism (Oxidative) | Ring Opening | Barbituric Acid | Ureidomalonic Acid |
These enzymatic reactions are generally reversible and often utilize a metal hydroxide (B78521) within the active site to act as an acid/base catalyst to facilitate the hydrolysis or cyclization. umich.edu
Redox reactions are fundamental to the synthesis, modification, and degradation of pyrimidines. These transformations typically involve the formation or removal of the carbon-carbon double bond between atoms C5 and C6 of the pyrimidine ring. umich.edu
Oxidation: In the de novo synthesis of Uridine monophosphate (UMP), the sole redox step is the oxidation of dihydroorotate to orotate. This reaction is catalyzed by the enzyme dihydroorotate dehydrogenase. umich.edu The general mechanism involves a hydride transfer from the pyrimidine ring. umich.edu Alkyl-substituted pyrimidines can also undergo oxidation in the presence of reagents like KMnO₄ to form carboxylic acids or undergo ring oxidation at the C2 and C4 positions.
Reduction: During the catabolism of pyrimidines, a similar redox reaction occurs in the opposite direction. Dihydropyrimidine dehydrogenases catalyze the reduction of uracil (B121893) and thymine (B56734) to their corresponding dihydro derivatives, dihydrouracil and dihydrothymine. umich.edu Due to their reduced aromaticity compared to pyridine (B92270), pyrimidines are more easily reduced. For instance, reactions with borohydride (B1222165) can yield tetrahydropyrimidine (B8763341) derivatives.
The general mechanism for these enzymatic oxidation and reduction reactions involves a hydride transfer to or from position 5 of the pyrimidine ring, accompanied by protonation or deprotonation at position 6. umich.edu
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical feature of many pyrimidine derivatives, influencing their chemical reactivity and biological function. Common forms include keto-enol and amino-imino tautomerism.
A particularly interesting case is the azide-tetrazole tautomerism, a form of ring-chain tautomerism. In azido-substituted pyrimidines, an equilibrium can exist between the open-chain azide (B81097) form and a fused, closed-ring tetrazole form. bohrium.comresearchgate.net
Equilibrium Influence: This equilibrium is highly sensitive to various factors. Studies on azidopyrimidines have shown that the position of the equilibrium is influenced by solvent polarity, temperature, and the electronic effects of other substituents on the pyrimidine ring. researchgate.netmdpi.com Generally, the tetrazole form is more stable and becomes more dominant in polar solvents, while the azide form is favored at higher temperatures. mdpi.com
Reactivity: The presence of the reactive azide tautomer, even in small concentrations, allows the molecule to undergo reactions characteristic of azides, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). bohrium.commdpi.com For instance, even when the tetrazole form is predominant, the molecule can react as an azide. bohrium.com
Structural Analysis: The structures of these tautomers have been confirmed using NMR spectroscopy and X-ray diffraction. researchgate.net In one study involving 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine, only the azide isomer was detected in a CDCl₃ solution, whereas in DMSO-d₆, an equilibrium with the tetrazole form was observed, albeit heavily favoring the azide (99:1 ratio). researchgate.netosti.gov
Table 2: Factors Influencing Azide-Tetrazole Equilibrium in Pyrimidines
| Factor | Effect on Equilibrium |
|---|---|
| Solvent Polarity | Increased polarity generally favors the more polar tetrazole form. mdpi.com |
| Temperature | Increased temperature shifts the equilibrium toward the azide tautomer. mdpi.com |
| Substituents | Electron-withdrawing groups (e.g., trifluoromethyl) can influence the stability of each form. researchgate.net |
Role of Catalysts in Directing Reaction Mechanisms
Catalysts are indispensable in pyrimidine chemistry, enabling efficient and selective transformations that would otherwise be difficult or impossible. Both biological enzymes and synthetic chemical catalysts play vital roles.
In biological systems, enzymes act as highly specific catalysts. For example, the amidohydrolases involved in ring modifications often contain mononuclear or binuclear metal centers that are crucial for their catalytic activity. umich.edu Similarly, cytosine deaminases utilize an activated zinc atom as an acid/base catalyst to facilitate the hydrolysis of cytosine to uracil. umich.edu
In synthetic chemistry, transition metals are widely used to catalyze the synthesis of pyrimidine scaffolds. mdpi.com Various metals have been shown to be effective, each potentially offering a different mechanistic pathway or improved selectivity.
Copper (Cu): Copper catalysts are frequently used. For example, Cu(II) triflate can efficiently catalyze the synthesis of 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Copper-catalyzed annulation reactions are also employed to construct the pyrimidine ring. organic-chemistry.org
Rhodium (Rh): Enantioselective rhodium-catalyzed cycloadditions have been developed to produce pyrimidinones (B12756618) with high enantioselectivity. mdpi.com
Palladium (Pd): Palladium-catalyzed carbonylation has been used in multi-component reactions to create complex uracil derivatives.
Zinc (Zn): ZnCl₂ has been used to catalyze three-component coupling reactions to synthesize 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org
Zirconium (Zr): Zirconium-mediated synthesis allows for the creation of polysubstituted pyrimidines from alkynes and nitriles. mdpi.com
These catalysts often work by activating substrates, facilitating bond formation, and promoting cyclization and aromatization steps to yield the final pyrimidine product. mdpi.comorganic-chemistry.org The choice of catalyst can significantly impact the reaction's efficiency, yield, and the substitution pattern of the resulting pyrimidine derivative.
Derivatization and Functionalization of the Pyrimidine Scaffold
Diversification Strategies at the Pyrimidine (B1678525) Core
Diversification of the 4-chloro-6-cyclohexyl-2-phenylpyrimidine scaffold is primarily achieved by targeting the three distinct substituents attached to the pyrimidine ring. Strategies involve the initial construction of the ring with pre-functionalized precursors or the subsequent modification of the attached groups.
The introduction of a cyclohexyl group at the C-6 position of the pyrimidine ring is typically accomplished during the synthesis of the heterocyclic core itself. One of the most common methods for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. In the context of this compound, a cyclohexyl-containing β-diketone would be a key precursor.
While direct functionalization of the saturated cyclohexyl ring post-synthesis is challenging, modifications can be achieved through several approaches:
Use of Functionalized Precursors: Employing cyclohexyl-containing building blocks that already possess desired functional groups allows for the introduction of complexity. For instance, using a derivative like cyclohexyl isocyanate in a multicomponent reaction can lead to the formation of pyrimidine-2,4(1H,3H)-diones with a cyclohexyl group at the N-3 position. mdpi.com
Modification of Linking Groups: If the cyclohexyl group is attached via a linker (e.g., cyclohexylmethoxy), the linker itself can be a site for chemical transformation. nih.gov
Alteration of Cycloalkyl Ring Size: In broader studies on analogous pyrimidine derivatives, the modification of the cycloalkyl group has been explored, including changing the ring size from cyclohexyl to other cycloalkyl moieties to investigate structure-activity relationships. nih.gov
These strategies underscore that diversification at the C-6 position is often planned at the initial synthetic design stage rather than as a post-synthetic modification of the cyclohexyl group itself.
The phenyl group at the C-2 position is typically introduced by using benzamidine (B55565) or a related precursor during the cyclization step that forms the pyrimidine ring. researchgate.net Alternatively, methods involving organometallic reagents have been developed for introducing aryl groups onto the pyrimidine scaffold. For example, the synthesis of 2,4-dichloro-6-phenylpyrimidine (B1267630) can be achieved using organolithium reagents. researchgate.net
Once the 2-phenylpyrimidine (B3000279) core is established, further diversification can be achieved by modifying the phenyl ring:
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation), allowing for the introduction of a wide range of functional groups. The directing effects of any existing substituents on the phenyl ring will govern the regioselectivity of these modifications.
Cross-Coupling Reactions: If the phenyl group is pre-functionalized with a halogen (e.g., a 4-bromophenyl group), it can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This enables the attachment of various aryl, vinyl, or alkynyl moieties.
Direct C-H Arylation: Advanced C-H activation techniques have been applied to the functionalization of aryl groups on heterocyclic systems, providing a direct route to biaryl structures without the need for pre-functionalization. mdpi.com
The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been accomplished through various methods, highlighting the feasibility of incorporating diverse functionalities on the phenyl ring. nih.gov
The chloro group at the C-4 position is the most reactive site on the this compound scaffold for diversification. The electron-withdrawing nature of the adjacent nitrogen atoms makes the C-4 carbon highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com This reaction is a cornerstone for the functionalization of chloropyrimidines. rsc.orgthieme.de
A vast array of nucleophiles can be used to displace the chloride ion, leading to a diverse library of C-4 substituted pyrimidines. The choice of nucleophile dictates the resulting functional group.
| Nucleophile Category | Specific Nucleophile Examples | Resulting C-4 Substituent |
| O-Nucleophiles | Sodium phenoxide, Sodium methoxide (B1231860) | Aryloxy, Methoxy |
| N-Nucleophiles | Dimethylamine, Amino acids (e.g., L-phenylalanine), N-methylpiperazine | Dimethylamino, Amino acid derivatives, N-methylpiperazinyl |
| S-Nucleophiles | Sodium thiophenoxide | Thiophenoxy |
| C-Nucleophiles | Sodium cyanide, Malononitrile | Cyano, Dicyanomethyl |
| Halides | Potassium fluoride | Fluoro |
This table presents examples of nucleophiles used in SNAr reactions with 4-chloropyrimidine (B154816) derivatives. researchgate.netrsc.orgresearchgate.net
This high reactivity makes the C-4 chloro group an excellent synthetic handle for late-stage functionalization, allowing for the introduction of key pharmacophores or moieties that can tune the molecule's electronic and physical properties.
Post-Synthetic Modifications of this compound Analogues
After the initial synthesis and primary diversification of the pyrimidine core, further modifications can be undertaken on the resulting analogues. These post-synthetic modifications involve transforming the newly introduced functional groups or targeting other positions on the pyrimidine ring.
Functional groups introduced through the derivatization strategies described above can be further elaborated. These transformations are standard reactions in organic synthesis but are applied here to a complex heterocyclic system.
Reduction of Nitro Groups: A nitro group introduced on the C-2 phenyl ring can be reduced to an amino group, which can then be further functionalized (e.g., through acylation or diazotization).
Hydrolysis of Nitriles: A cyano group introduced at the C-4 position can be hydrolyzed to a carboxylic acid or a primary amide, providing new opportunities for derivatization (e.g., esterification or amide coupling).
Oxidation/Reduction of Side Chains: Functional groups on the substituents, such as alcohols or aldehydes, can be interconverted through oxidation or reduction reactions. For instance, hydroxymethylpyrimidines can be oxidized to pyrimidine aldehydes. capes.gov.br
Skeletal Editing: A more drastic modification involves a "deconstruction-reconstruction" strategy, where the pyrimidine ring itself is opened and then re-closed to form a different heterocyclic scaffold, such as a pyridine (B92270) or an azole. nih.gov This advanced technique allows for significant structural diversification starting from a common pyrimidine intermediate.
Achieving regioselectivity is crucial when multiple reactive sites are present. On the this compound scaffold, the inherent electronic properties of the ring often dictate the site of reactivity.
C-4 Position: As established, the C-4 position is the most electrophilic carbon atom in the pyrimidine ring (apart from C-2 and C-6 which are already substituted). Therefore, nucleophilic aromatic substitution occurs with high regioselectivity at this position, displacing the chloro group. researchgate.net The reactivity of the C-4 position is generally preferred over the C-2 position in similar dichloropyrimidine systems. researchgate.net
C-2 Position: While less reactive to nucleophilic attack than the C-4 position, the C-2 position can be targeted under specific conditions. Recent advances have enabled the C2-selective C-H amination of pyrimidines, providing a direct method for functionalization at this site without displacing the existing phenyl group. researchgate.netnih.gov
C-6 Position: The C-6 position, bearing a saturated cyclohexyl group, is generally unreactive towards the common functionalization reactions that target the pyrimidine core. Derivatization at this position is almost exclusively achieved by incorporating the desired substituted cyclohexyl group during the initial ring synthesis.
C-5 Position: The C-5 position is the most electron-rich carbon on the pyrimidine ring and is the preferred site for electrophilic substitution. However, such reactions typically require activating groups on the ring and are less common for highly substituted, electron-deficient pyrimidines.
| Position | Type of Reaction | Selectivity | Key Factors |
| C-4 | Nucleophilic Aromatic Substitution (SNAr) | High | Most electrophilic site; excellent chloro leaving group. researchgate.net |
| C-2 | C-H Functionalization (e.g., Amination) | High (with specific reagents) | Requires specialized methods to overcome lower reactivity compared to C-4. researchgate.net |
| C-5 | Electrophilic Aromatic Substitution | Possible (but difficult) | Least electron-deficient carbon; often requires activating groups. |
| C-6 | Not directly functionalized post-synthesis | N/A | Saturated alkyl substituent is unreactive. Modification requires pre-functionalized precursors. |
This table summarizes the regioselective strategies for the functionalization of the pyrimidine core in analogues of this compound.
Skeletal Editing and Rearrangement of Pyrimidine Rings
The modification of core heterocyclic structures, known as skeletal editing, is a powerful strategy in medicinal chemistry and materials science for generating novel molecular architectures. rsc.org This approach allows for the insertion, deletion, or rearrangement of atoms within a molecular scaffold, providing rapid access to diverse and complex molecules that would otherwise require lengthy de novo synthesis. chinesechemsoc.org For the pyrimidine ring, a ubiquitous scaffold in FDA-approved drugs, skeletal editing offers a streamlined path to novel analogues with potentially altered biological activities and physicochemical properties. chinesechemsoc.orgnih.govnih.gov
Key strategies for the skeletal editing of pyrimidines involve transformations into other heterocyclic systems. A notable example is the conversion of pyrimidines into pyrazoles. nih.govnih.gov Historically, this transformation required harsh conditions, such as heating pyrimidine with aqueous hydrazine (B178648) at 200°C, and had a very limited substrate scope. rsc.orgnih.gov Modern methodologies have overcome these limitations. A recently developed method allows for the formal carbon deletion from the pyrimidine ring to yield pyrazoles under much milder conditions. nih.govnih.gov This process involves an initial room-temperature triflylation of the pyrimidine core, which activates the ring, followed by a hydrazine-mediated skeletal remodeling. nih.govnih.gov This advancement not only broadens the range of applicable functional groups but also allows for the regioselective N-substitution of the resulting pyrazole. nih.govnih.gov
Another significant skeletal editing transformation is the conversion of pyrimidines into pyridines. chinesechemsoc.org An efficient two-atom swap (C–N to C–C) has been developed as a two-step, one-pot process. chinesechemsoc.orgchinesechemsoc.org The pyrimidine is first activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement to furnish the corresponding pyridine. chinesechemsoc.orgchinesechemsoc.org This method is valued for its mild reaction conditions and its potential for the late-stage functionalization of complex bioactive molecules, including nucleoside drugs. chinesechemsoc.org
The Dimroth rearrangement is a classic and versatile reaction in pyrimidine chemistry, representing an isomerization that involves the relocation of heteroatoms through ring-opening and ring-closure steps. nih.gov First characterized for pyrimidines in the mid-1950s, this rearrangement can be catalyzed by acids or bases and is often accelerated by heat. nih.govrsc.org The mechanism, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), typically involves the initial addition of a nucleophile to the pyrimidine ring, leading to the cleavage of a C-N bond. nih.govrsc.org Subsequent recyclization results in a rearranged pyrimidine structure. nih.gov The rate and outcome of the Dimroth rearrangement are highly dependent on factors such as the pH of the reaction medium and the nature of the substituents on the pyrimidine ring. nih.gov It is a pivotal reaction in the synthesis of various condensed pyrimidine systems. nih.gov
These skeletal editing and rearrangement reactions underscore the versatility of the pyrimidine scaffold, enabling chemists to leverage existing pyrimidine-containing compounds to access a wide array of other valuable heterocyclic cores. rsc.orgchinesechemsoc.org
Table 1: Selected Skeletal Editing and Rearrangement Reactions of Pyrimidine Rings
| Transformation | Reagents/Conditions | Key Features |
|---|---|---|
| Pyrimidine to Pyrazole | 1. Triflylation (Tf₂O) 2. Hydrazine | Formal carbon deletion; proceeds under mild conditions; allows for regioselective N-substitution. nih.govnih.gov |
| Pyrimidine to Pyridine | 1. Activation (Tf₂O) 2. Nucleophilic Addition 3. Dimroth Rearrangement | Two-atom (C-N to C-C) swap; one-pot process; useful for late-stage functionalization. chinesechemsoc.orgchinesechemsoc.org |
| Dimroth Rearrangement | Acid or Base (Alkali), Heat | Isomerization via ring-opening and closure (ANRORC mechanism); relocates endocyclic and exocyclic heteroatoms. nih.gov |
Design and Synthesis of Pyrimidine-Based Libraries for Academic Exploration
The pyrimidine scaffold is a privileged structure in drug discovery, frequently appearing in natural products and approved pharmaceuticals. nih.govacs.org Its utility as a modular core has made it an ideal candidate for the construction of large, diverse compound libraries for high-throughput screening and academic research. nih.gov A particularly powerful modern approach is the use of DNA-encoded library technology (DELT), which allows for the rapid generation and interrogation of libraries containing millions or even billions of unique compounds. nih.govacs.org
The design of pyrimidine-focused DNA-encoded libraries (DELs) involves creating pyrimidine cores with diverse reactive functional groups. nih.gov This allows for distinctive regioselectivity and chemoselectivity when combined with a wide array of building blocks in a combinatorial fashion. nih.govacs.org For instance, scaffolds like 5-nitro-4,6-dichloropyrimidine and 5-nitro-2,4-dichloropyrimidine offer multiple reactive sites where different substituents can be installed, leading to significant structural diversification and varied orientations for potential binding interactions with biological targets. nih.gov
Synthetic strategies for constructing these libraries are crucial. One common method involves the substitution reaction between a DNA-linked pyrimidine scaffold and various nucleophilic building blocks. nih.gov This approach is generally more efficient and provides access to a larger scale of building blocks compared to in-situ cyclization methods. nih.gov By employing efficient and DNA-compatible chemistries, researchers have successfully synthesized large-scale pyrimidine-based DELs. nih.gov Preliminary screenings of these libraries against therapeutic targets, such as the protein BRD4, have successfully identified potent binders with nanomolar inhibition activities, validating the effectiveness of this library design. nih.govacs.org
Beyond DELs, the rational design and synthesis of more focused pyrimidine-based libraries are common in academic and industrial research. rsc.org This often involves a strategy of molecular hybridization or scaffold hopping, where structural motifs from known active compounds are incorporated into a new pyrimidine-based series. mdpi.com For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potential anti-cancer agents by linking the core scaffold to various aromatic moieties through a piperazine (B1678402) linker. rsc.org Similarly, pyrrolo[2,3-d]pyrimidine analogs have been developed as kinase inhibitors by merging fragments of a known drug with the pyrimidine nucleus, guided by molecular docking studies. mdpi.com The synthesis of these focused libraries often relies on robust chemical reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to append diverse substituents onto the pyrimidine core. mdpi.com
Table 2: Strategies for Pyrimidine-Based Library Synthesis
| Library Type | Design Strategy | Synthetic Approach | Application Example |
|---|---|---|---|
| DNA-Encoded Library (DEL) | Use of pyrimidine scaffolds with multiple, distinct reactive handles (e.g., dichloropyrimidines). nih.gov | Combinatorial split-and-pool synthesis; substitution reactions between DNA-tagged pyrimidine and building blocks. nih.gov | Screening against BRD4 to identify nanomolar inhibitors. nih.govacs.org |
| Focused Library (e.g., Pyrazolopyrimidines) | Molecular hybridization; linking the pyrimidine core to various aromatic groups via linkers (e.g., piperazine). rsc.org | Multi-step synthesis involving condensation and substitution reactions. | Development of novel anti-cancer agents targeting specific kinases. rsc.org |
| Focused Library (e.g., Pyrrolopyrimidines) | Scaffold hopping; merging fragments from known inhibitors with the pyrimidine nucleus. mdpi.com | Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions for C-N and C-C bond formation. mdpi.com | Discovery of potent CSF1R kinase inhibitors. mdpi.com |
Computational and Theoretical Studies of Pyrimidine Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Chloro-6-cyclohexyl-2-phenylpyrimidine, such calculations would provide valuable insights into its behavior at a molecular level.
Analysis of Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the HOMO and LUMO are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. For this compound, specific values for HOMO, LUMO, and the energy gap are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. No published MEP maps for this compound were found.
Prediction of Spectroscopic Properties (e.g., UV-Vis via Time-Dependent DFT (TD-DFT))
TD-DFT is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This would allow for the theoretical determination of the wavelengths at which this compound absorbs light. A comparison of theoretical and experimental spectra can help in the structural confirmation of the compound. researchgate.net However, no such predictive studies for this specific compound have been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery and design.
Acidity (pKa) and Protonation State Predictions for Pyrimidines
The acidity (pKa) of a molecule is a critical parameter as it dictates the protonation state under different pH conditions, which in turn influences its biological activity and solubility. nih.gov For pyrimidine (B1678525) derivatives, computational methods have become indispensable for predicting these values.
Quantum chemical quantitative structure-activity relationship (QSAR) models are frequently employed to estimate the pKa of pyrimidines. nih.gov These models often use density-functional theory (DFT) calculations, for instance at the B3LYP/6-31+G(d,p) level, combined with a solvent model like the SM8 aqueous solvent model. nih.govmdpi.com The energy difference (ΔEH2O) between the parent compound and its dissociated form serves as a key parameter in these calculations. nih.gov This methodology has demonstrated high accuracy, yielding excellent correlations for both the first (pKa1, cation → neutral) and second (pKa2, neutral → anion) dissociation constants. nih.govmdpi.com
The protonation of the pyrimidine ring can inhibit processes like excited-state intramolecular proton transfer (ESIPT), leading to significant changes in the molecule's photophysical properties. nih.gov Theoretical calculations using DFT and its time-dependent counterpart (TD-DFT) are crucial for understanding the impact of protonation on optical transitions. nih.gov For a compound like this compound, predicting its pKa would involve calculating the energy of its neutral, protonated, and deprotonated forms to determine the most likely species at physiological pH.
Table 1: Computational Approaches for pKa Prediction of Pyrimidine Derivatives
| Method | Theoretical Basis | Key Parameter | Application |
|---|---|---|---|
| QSAR | Quantitative Structure-Activity Relationship | Energy difference (ΔEH2O) between parent and dissociated forms | Estimation of pKa1 and pKa2 |
| DFT | Density-Functional Theory (e.g., B3LYP/6-31+G(d,p)) | Electronic structure and energy | Calculation of molecular energies for QSAR |
Computational Chemistry-Guided Molecular Design and Optimization
Computational chemistry is a cornerstone in the rational design and optimization of novel pyrimidine derivatives for various applications. nih.govremedypublications.com Techniques such as molecular docking, 3D-QSAR, and pharmacophore mapping are used to explore the potential of pyrimidine analogues as targeted agents. preprints.org
Molecular docking studies, for instance, are used to predict the binding affinity and interaction patterns of pyrimidine derivatives with biological targets, such as proteins or enzymes. remedypublications.comnih.gov These simulations help in identifying key structural features required for effective binding and guide the modification of the lead compound to enhance its activity. dovepress.com For this compound, this process would involve docking the molecule into the active site of a target protein to predict its binding mode and affinity.
Furthermore, DFT calculations are employed to determine various quantum chemical parameters that influence a molecule's reactivity and interaction capabilities. jchemrev.com These parameters include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons. The energy gap between them is related to chemical reactivity. jchemrev.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential interactions. nih.govjchemrev.com
These computational insights allow for the strategic modification of the pyrimidine scaffold—for example, by adding or changing substituents on the phenyl or cyclohexyl rings of this compound—to optimize its properties for a specific biological target. preprints.org
Comparison of Computational Results with Experimental Data (e.g., X-ray Structures, NMR Shifts)
Validating computational models against experimental data is a crucial step in theoretical chemistry. For pyrimidine derivatives, this often involves comparing calculated structural and spectroscopic properties with data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com
Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. nih.govresearchgate.net These experimental geometries are often compared with structures optimized using DFT calculations. nih.gov Studies on pyrazolo[3,4-d]pyrimidines have shown that geometries optimized at the B3LYP level of theory reproduce experimental bond lengths and angles with high correlation coefficients, often exceeding 90%. mdpi.com Such comparisons help refine the computational methods and provide confidence in their predictive power. researchgate.net
Table 2: Comparison of Hypothetical Experimental and Calculated Geometrical Parameters for a Pyrimidine Derivative
| Parameter | X-ray Crystallography (Å or °) | DFT Calculation (Å or °) | % Difference |
|---|---|---|---|
| C-N Bond Length | 1.340 | 1.345 | 0.37% |
| C-C Bond Length | 1.395 | 1.401 | 0.43% |
Similarly, NMR chemical shifts, which are highly sensitive to the electronic environment of nuclei, can be calculated using quantum mechanical methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts for hydrogen (¹H) and carbon (¹³C) are then compared with experimental NMR spectra. nih.govmdpi.com A strong correlation between the calculated and experimental values confirms the proposed molecular structure and conformation in solution. nih.govresearchgate.net This comparative approach is invaluable for the structural elucidation of newly synthesized pyrimidine compounds. researchgate.net
Advanced Spectroscopic Characterization Techniques in Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For 4-Chloro-6-cyclohexyl-2-phenylpyrimidine, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
High-Field ¹H and ¹³C NMR for Detailed Structural Elucidation
High-field ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring, the pyrimidine (B1678525) ring, and the cyclohexyl group. The aromatic protons of the phenyl group would typically appear in the downfield region (approximately 7.0-8.5 ppm). The pyrimidine ring has a single proton, which would likely resonate as a singlet in a specific region characteristic of pyrimidine protons. The cyclohexyl protons would exhibit complex multiplets in the upfield region (typically 1.0-3.0 ppm), with the proton on the carbon attached to the pyrimidine ring appearing at a more downfield position due to the influence of the aromatic system.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. Distinct signals would be expected for the carbons of the phenyl ring, the pyrimidine ring (including the carbon bonded to chlorine), and the cyclohexyl group. The chemical shifts of the pyrimidine carbons are particularly diagnostic of the substitution pattern.
Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and based on typical chemical shifts for similar structures.)
| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H (ortho) | 8.3 - 8.5 (m) | 128.0 - 129.0 |
| Phenyl-H (meta) | 7.4 - 7.6 (m) | 130.0 - 131.0 |
| Phenyl-H (para) | 7.4 - 7.6 (m) | 137.0 - 138.0 |
| Pyrimidine-H5 | 7.0 - 7.2 (s) | 110.0 - 112.0 |
| Cyclohexyl-H1' | 2.8 - 3.0 (m) | 45.0 - 47.0 |
| Cyclohexyl-H (other) | 1.2 - 2.0 (m) | 25.0 - 34.0 |
| Pyrimidine-C2 | - | 163.0 - 165.0 |
| Pyrimidine-C4 | - | 161.0 - 163.0 |
| Pyrimidine-C6 | - | 173.0 - 175.0 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Spatial Relationships
2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for establishing the connectivity of atoms within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for instance, showing correlations between the cyclohexyl H1' proton and the C4, C5, and C6 carbons of the pyrimidine ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which would be particularly useful for assigning the interconnected protons of the cyclohexyl ring and the phenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could help to determine the preferred conformation of the cyclohexyl ring relative to the pyrimidine ring.
Advanced NMR for Mechanistic Monitoring (Real-Time, Ultrafast)
In the context of pyrimidine research, real-time and ultrafast NMR techniques are increasingly used to monitor reaction mechanisms. These methods can provide insights into the formation of transient intermediates during the synthesis of compounds like this compound. By acquiring spectra rapidly, it is possible to track the consumption of reactants and the formation of products and intermediates over time, offering a detailed understanding of the reaction kinetics and pathways.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula (C₁₆H₁₇ClN₂). The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [C₁₆H₁₇³⁵ClN₂]⁺ | 272.1107 | (Hypothetical) |
| [C₁₆H₁₇³⁷ClN₂]⁺ | 274.1078 | (Hypothetical) |
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. For this compound, characteristic fragmentation pathways would likely involve:
Loss of a chlorine atom.
Fragmentation of the cyclohexyl ring, with characteristic losses of alkyl fragments.
Cleavage of the bond between the cyclohexyl group and the pyrimidine ring.
Fragmentation of the phenyl group.
Analysis of these fragmentation patterns would provide strong corroborating evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vandanapublications.com For the compound this compound, the IR spectrum would exhibit a series of absorption bands corresponding to the vibrational modes of its constituent parts: the pyrimidine ring, the phenyl group, the cyclohexyl group, and the carbon-chlorine bond.
The pyrimidine ring itself gives rise to characteristic stretching and bending vibrations. vandanapublications.com Aromatic C-H stretching vibrations from both the pyrimidine and phenyl rings are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic and aromatic rings produce a complex pattern of bands in the 1600-1400 cm⁻¹ region. researchgate.net
The cyclohexyl group introduces aliphatic C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). The C-H bending vibrations for the methylene (B1212753) (-CH₂) groups of the cyclohexane (B81311) ring would be found around 1450 cm⁻¹.
The phenyl group substitution will also contribute to the spectrum with characteristic aromatic ring stretching bands (skeletal vibrations) around 1600, 1580, 1500, and 1450 cm⁻¹. Out-of-plane C-H bending vibrations of the phenyl ring would give rise to bands in the 900-675 cm⁻¹ range, the positions of which can sometimes provide information about the substitution pattern of the ring.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (Phenyl & Pyrimidine) | Stretching | 3100 - 3000 |
| Aliphatic C-H (Cyclohexyl) | Stretching | 2950 - 2850 |
| C=N and C=C (Pyrimidine & Phenyl) | Ring Stretching | 1600 - 1400 |
| Aliphatic C-H (Cyclohexyl) | Bending | ~1450 |
| C-Cl | Stretching | 800 - 600 |
| Aromatic C-H (Phenyl) | Out-of-plane Bending | 900 - 675 |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
In the case of this compound, a single-crystal X-ray diffraction analysis would reveal the precise spatial orientation of the phenyl and cyclohexyl substituents relative to the pyrimidine core. It would also confirm the planarity of the pyrimidine ring, a common feature of aromatic heterocyclic systems. researchgate.net Furthermore, this technique would allow for the detailed characterization of intermolecular interactions, such as π-π stacking or hydrogen bonds, which govern the crystal packing. tandfonline.com
Since this compound does not possess a chiral center, the concept of absolute stereochemistry, which describes the spatial arrangement of atoms in a chiral molecule, is not applicable. wikipedia.orglibretexts.org However, if a chiral center were present, X-ray crystallography could be used to determine its absolute configuration (R or S).
A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₆H₁₇ClN₂ |
| Formula Weight | 272.77 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1801.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.005 |
| Absorption Coefficient (mm⁻¹) | 0.25 |
| F(000) | 576 |
Conclusion and Future Research Directions
Synthesis and Derivatization Potential of 4-Chloro-6-cyclohexyl-2-phenylpyrimidine in Advanced Organic Synthesis
The this compound structure serves as a key intermediate for a variety of more complex molecules, primarily due to the reactivity of the chlorine atom at the 4-position. nih.gov This chloro group is susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups. nih.gov Advanced organic synthesis can leverage this reactivity to create libraries of novel compounds.
The derivatization potential is significant. For instance, the chlorine atom can be displaced by various nucleophiles, as outlined in the table below.
Table 1: Potential Derivatization Reactions for this compound
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Amines | Various anilines, alkylamines | Amino-pyrimidine | Kinase inhibitors, drug discovery nih.gov |
| Alcohols/Phenols | Sodium methoxide (B1231860), Phenol | Ether/Arylether | Bioactive molecules |
| Thiols | Sodium thiophenolate | Thioether | Medicinal chemistry scaffolds |
| Organometallics | Arylboronic acids | C-C coupled product | Suzuki-Miyaura cross-coupling nih.gov |
This versatility allows for the late-stage functionalization of the pyrimidine (B1678525) core, a valuable strategy in drug discovery for rapidly exploring structure-activity relationships (SAR). chinesechemsoc.orgtandfonline.com The synthesis of the core scaffold itself can be achieved through various methods, often involving the cyclization of a chalcone-like precursor with guanidine, followed by chlorination. nih.gov The presence of the bulky cyclohexyl group and the aromatic phenyl ring already provides a three-dimensional architecture that is often sought after in modern drug design.
Challenges and Opportunities in the Synthesis of Complex Pyrimidine Architectures
While the pyrimidine scaffold is central to many bioactive compounds, the synthesis of complex, highly substituted architectures presents both challenges and opportunities. ijsat.orggsconlinepress.com
Challenges:
Regioselectivity: Controlling the position of substituents on the pyrimidine ring during synthesis can be difficult, often requiring multi-step procedures with protecting groups.
Drug Resistance: For medicinal applications, a key challenge is overcoming mechanisms of drug resistance that can render pyrimidine-based therapeutics ineffective. ijsat.org
Opportunities:
Green Chemistry: Modern synthetic methods, such as microwave-assisted synthesis, ultrasound-assisted reactions, and flow chemistry, offer more efficient and sustainable routes to pyrimidine derivatives. ijsat.orgsemanticscholar.org These methods can reduce reaction times and improve yields. semanticscholar.org
Skeletal Editing: Novel techniques that allow for the direct conversion of the pyrimidine core into other heterocyclic systems (e.g., pyridines) provide a powerful tool for generating structural diversity from a common intermediate. chinesechemsoc.org
Multicomponent Reactions: One-pot reactions involving three or more starting materials can streamline the synthesis of complex pyrimidines, improving efficiency and reducing waste. ijsat.org
Future research will likely focus on overcoming synthetic hurdles through innovative catalytic systems and reaction designs, enabling the construction of previously inaccessible pyrimidine architectures. numberanalytics.com
Emerging Trends in Mechanistic and Computational Pyrimidine Chemistry
The study of pyrimidine chemistry is increasingly being augmented by sophisticated computational and mechanistic investigations. These tools provide deep insights into the electronic properties, reactivity, and potential biological interactions of molecules like this compound.
An emerging trend is the use of Density Functional Theory (DFT) to model various molecular properties. jchemrev.comnih.gov DFT calculations can predict geometrical parameters, electronic structures, and spectroscopic characteristics, which can then be compared with experimental data. jchemrev.com This synergy between theoretical calculations and empirical observation accelerates the design and characterization process.
Another powerful approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By correlating structural features with biological activity, QSAR can guide the design of new derivatives with enhanced potency. preprints.org For pyrimidines, computational methods are employed to predict key properties that influence their behavior in biological systems. nih.govpreprints.org
Table 2: Computational Methods in Pyrimidine Chemistry Research
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Quantum chemical calculations | Molecular geometry, electronic energies, bond lengths/angles | jchemrev.comnih.gov |
| 3D-QSAR | Drug design and analysis | Correlation of 3D structure with biological activity | preprints.org |
| Molecular Docking | Predicting binding interactions | Binding affinity and mode of a ligand to a protein target | preprints.orgmdpi.com |
| Pharmacophore Mapping | Identifying essential structural features | Key features for biological activity | preprints.org |
These computational tools allow researchers to screen virtual libraries of compounds, prioritize synthetic targets, and develop hypotheses about mechanisms of action before committing to extensive laboratory work. ijsat.orgpreprints.org
Prospects for the Application of Theoretical Frameworks in Pyrimidine Scaffold Design
The future of designing novel pyrimidine-based compounds is intrinsically linked to the application of theoretical and computational frameworks. nih.gov These approaches are moving beyond simple prediction and are becoming integral to the rational design of molecules with specific, pre-determined properties.
For a scaffold such as this compound, theoretical models can be used to:
Predict Physicochemical Properties: Properties like acidity (pKa), solubility, and lipophilicity can be estimated computationally, which is crucial for predicting a molecule's drug-likeness and bioavailability. nih.govmdpi.com
Guide Scaffold Hopping: Computational tools can identify alternative core structures (scaffolds) that maintain the key pharmacophoric features of a known active molecule, enabling the exploration of new intellectual property space.
Optimize Target Selectivity: By modeling the interactions between a pyrimidine derivative and various biological targets (e.g., different protein kinases), it is possible to computationally design modifications that enhance selectivity and reduce off-target effects. mdpi.com
Accelerate Discovery with AI: The use of artificial intelligence and machine learning is poised to revolutionize scaffold design. ijsat.org These technologies can analyze vast datasets to identify novel patterns and design molecules with optimized properties, significantly accelerating the drug discovery pipeline. ijsat.org
The integration of these theoretical frameworks promises a future where pyrimidine scaffolds can be precisely engineered to meet specific therapeutic needs, moving from broad screening to targeted, intelligent design.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Chloro-6-cyclohexyl-2-phenylpyrimidine, and how do reaction conditions influence yield?
- Methodology : The synthesis of chloro-substituted pyrimidines typically involves nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling for aryl group introduction. For example, chloro-pyrimidine cores (e.g., 4,6-dichloropyrimidine) can react with cyclohexyl Grignard reagents under inert atmospheres (N₂/Ar) to install substituents at the 6-position. The 2-phenyl group may be introduced via palladium-catalyzed cross-coupling .
- Optimization : Reaction temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) critically affect regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is commonly employed .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation :
- NMR : ¹H/¹³C NMR to identify cyclohexyl (δ 1.2–2.0 ppm, multiplet) and phenyl (δ 7.3–8.0 ppm, aromatic) protons. Chlorine substituents deshield adjacent carbons in ¹³C spectra .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 315.12 for C₁₆H₁₈ClN₂) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in structurally related pyrimidines (e.g., 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Collect halogenated byproducts separately and treat via incineration or licensed hazardous waste facilities .
Advanced Research Questions
Q. How do substitution patterns (e.g., cyclohexyl vs. aryl groups) affect the compound’s bioactivity or reactivity?
- Structure-activity relationship (SAR) : Cyclohexyl groups enhance lipophilicity, potentially improving membrane permeability in drug discovery contexts. Compare with analogues like 4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine (CAS 36935-60-1), where increased halogenation correlates with altered binding affinities .
- Experimental design : Synthesize derivatives with varying substituents (e.g., methyl, trifluoromethyl) and assess via in vitro assays (e.g., enzyme inhibition) .
Q. How can reaction pathways be optimized to minimize byproducts (e.g., di-substituted impurities)?
- Kinetic control : Use low temperatures (−10°C to 0°C) during SNAr to favor mono-substitution. Monitor intermediates via TLC or HPLC .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) for coupling efficiency. For example, Pd/XPhos reduces homocoupling byproducts in arylations .
Q. What computational methods predict the electronic properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrostatic potential maps, highlighting electrophilic sites (C-4 chlorine) for further functionalization .
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase ATP-binding pockets), leveraging structural data from related pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
